4-Benzyl-2-iodothiazole
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Overview
Description
4-Benzyl-2-iodothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-iodothiazole typically involves the iodination of 4-benzylthiazole. One common method includes the reaction of 4-benzylthiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2-iodothiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Cross-Coupling: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives of the thiazole.
Cross-Coupling Reactions: Formation of biaryl compounds or other complex structures.
Oxidation: Oxidized derivatives of the thiazole ring.
Scientific Research Applications
4-Benzyl-2-iodothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 4-Benzyl-2-iodothiazole largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s biological activity .
Comparison with Similar Compounds
4-Benzylthiazole: Lacks the iodine substituent, making it less reactive in certain chemical reactions.
2-Iodothiazole: Similar structure but without the benzyl group, affecting its physical and chemical properties.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole have different substituents, leading to varied biological activities.
Uniqueness: 4-Benzyl-2-iodothiazole is unique due to the presence of both the benzyl and iodine substituents, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H8INS |
---|---|
Molecular Weight |
301.15 g/mol |
IUPAC Name |
4-benzyl-2-iodo-1,3-thiazole |
InChI |
InChI=1S/C10H8INS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
NGGSJZZXQGZHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=N2)I |
Origin of Product |
United States |
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